1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
説明
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethoxyphenyl group and a 4-ethylphenyl side chain. The oxadiazole ring, a heterocyclic scaffold, enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .
特性
CAS番号 |
1207046-29-4 |
|---|---|
分子式 |
C27H24N4O5 |
分子量 |
484.512 |
IUPAC名 |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-4-17-9-12-19(13-10-17)31-26(32)20-7-5-6-8-21(20)30(27(31)33)16-24-28-25(29-36-24)18-11-14-22(34-2)23(15-18)35-3/h5-15H,4,16H2,1-3H3 |
InChIキー |
BBZKQNVZXJXSPC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with an oxadiazole moiety and ethylphenyl groups. The synthesis of similar quinazoline derivatives typically involves multi-step organic reactions that enhance their pharmacological profile. For instance, derivatives containing electron-withdrawing groups have shown improved antibacterial activity against various pathogens .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against several bacterial strains:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
| Candida albicans | 11 | 77 |
These results indicate that the compound exhibits moderate antimicrobial activity comparable to standard drugs like ampicillin .
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. In particular:
- Cell Lines Tested : K562 (leukemia) and HeLa (cervical carcinoma).
- IC50 Values : The tested compounds showed limited toxicity towards these cancer cell lines with IC50 values ranging from 100 to 400 µM, suggesting a potential for further development as anticancer agents .
Neuroprotective Effects
Recent investigations into quinazoline derivatives have pointed to their role as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural features may contribute to its ability to inhibit cholinesterase enzymes effectively. Molecular docking studies have shown promising binding affinities for the active site of acetylcholinesterase, indicating potential neuroprotective effects .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities using the agar well diffusion method. The most active compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Screening : In a cytotoxicity study involving K562 and HeLa cells, certain derivatives were found to exhibit selective toxicity profiles, warranting further investigation into their mechanisms of action .
- Molecular Docking Studies : Research employing molecular docking techniques revealed that specific substitutions on the quinazoline scaffold significantly influenced binding interactions with target enzymes like DNA gyrase and acetylcholinesterase .
類似化合物との比較
Table 1: Key Structural and Inferred Properties of Comparable Compounds
Substituent-Driven Pharmacological Implications
- Oxadiazole Modifications: The target compound’s 3,4-dimethoxyphenyl group on oxadiazole contrasts with the 2-chlorophenyl group in .
- Quinazoline Side Chains : The 4-ethylphenyl group in the target compound is more hydrophobic than the furan-2-ylmethyl group in or the morpholine-propyl chain in . This hydrophobicity may favor membrane penetration or interactions with lipophilic enzyme pockets.
- EPI Activity : While morpholine-containing quinazolines in demonstrate superior EPI activity, the target compound’s oxadiazole and ethylphenyl groups could offer distinct mechanistic advantages, such as reduced susceptibility to efflux pumps.
Q & A
Q. Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 496.52 g/mol | HRMS | |
| Calculated logP | 3.8 | ChemAxon | |
| Aqueous Solubility (pH 7.4) | 12 µM | Shake-flask/HPLC | |
| Crystal System | Monoclinic, P2₁/c | X-ray diffraction |
Q. Notes
- All experimental protocols should include triplicate runs ± SEM.
- Synthetic procedures must adhere to Green Chemistry principles (e.g., solvent recovery ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
